Costic acid Costic acid
Brand Name: Vulcanchem
CAS No.: 3650-43-9
VCID: VC0190851
InChI: InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
SMILES: CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

Costic acid

CAS No.: 3650-43-9

VCID: VC0190851

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Costic acid - 3650-43-9

Description

Costic acid, also known as Costus acid, is a naturally occurring chemical compound with the molecular formula C15H22O2C_{15}H_{22}O_2 . It has been identified as an active component in Dittrichia viscosa, a plant from which it can be extracted . Research indicates that costic acid possesses acaricidal activity, demonstrating its potential use in controlling the Varroa destructor parasite in European honey bees (Apis mellifera) . Studies suggest that costic acid is not toxic to human cells at certain concentrations, pointing to its possible safe application in controlling varroosis in bee colonies .

Chemically, costic acid is a naphthaleneacetic acid derivative . More specifically, it is decahydro-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid . It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Physical properties include a melting point of 87-88°C and a predicted boiling point of 362.9±21.0 °C .

Another chemical compound with a somewhat similar name is "caustic soda", also known as sodium hydroxide (NaOH) . Caustic soda is a corrosive substance with numerous industrial applications, including paper and soap production, as well as use as a cleansing agent . Unlike costic acid, caustic substances, in general, are capable of damaging living tissue .

CAS No. 3650-43-9
Product Name Costic acid
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
Standard InChIKey UJQGVDNQDFTTLZ-UHFFFAOYSA-N
SMILES CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Canonical SMILES CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
PubChem Compound 6451579
Last Modified Aug 15 2023

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